molecular formula C16H12F2O2 B5614802 2,4-difluorobenzyl 3-phenylacrylate

2,4-difluorobenzyl 3-phenylacrylate

Cat. No.: B5614802
M. Wt: 274.26 g/mol
InChI Key: WOSKCTBGZNPHLL-RMKNXTFCSA-N
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Description

2,4-Difluorobenzyl 3-phenylacrylate is a fluorinated aromatic ester combining a 2,4-difluorobenzyl moiety with a 3-phenylacrylate group. The 3-phenylacrylate moiety, a derivative of cinnamic acid, is associated with bioactivity in antioxidants and anti-inflammatory agents . This compound is likely synthesized via esterification of 3-phenylacrylic acid with 2,4-difluorobenzyl chloride, a commercially available intermediate (e.g., CAS 452-07-3) .

Properties

IUPAC Name

(2,4-difluorophenyl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O2/c17-14-8-7-13(15(18)10-14)11-20-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSKCTBGZNPHLL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorobenzyl 3-phenylacrylate typically involves the esterification of 2,4-difluorobenzyl alcohol with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-difluorobenzyl 3-phenylacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl acrylates .

Scientific Research Applications

2,4-difluorobenzyl 3-phenylacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs

2,4-Dichlorobenzyl 3-Phenylacrylate
  • Structural Difference : Chlorine substituents at benzyl 2- and 4-positions instead of fluorine.
  • Activity : In a study comparing halogenated benzyl derivatives, 2,4-dichlorobenzyl analogs exhibited higher biological activity than 2,4-difluorobenzyl derivatives. The larger size and polarizability of chlorine atoms may enhance target binding .
4-Chlorobenzyl 3-Phenylacrylate
  • Structural Difference : Single chlorine substituent at benzyl 4-position.
  • Activity: Monosubstitution at the 4-position (e.g., compound 6d) resulted in significantly reduced activity compared to 2,4-difluorobenzyl derivatives, underscoring the necessity of dihalogenation for optimal activity .

Fluorine-Substituted Benzyl Derivatives

2,6-Difluorobenzyl Derivatives (e.g., TAK-385)
  • Structural Difference : Fluorine substituents at benzyl 2- and 6-positions.
  • Pharmacological Profile : The 2,6-difluorobenzyl group in TAK-385 demonstrated reduced cytochrome P450 inhibition compared to 2,4-difluorobenzyl analogs, highlighting the impact of substitution geometry on metabolic interactions .
  • Synthetic Accessibility : 2,6-Difluorobenzyl chloride (CAS 10529-32) is less commonly available than 2,4-difluorobenzyl chloride, complicating large-scale synthesis .

Non-Halogenated and Cyano-Substituted Analogs

Methyl 2-Cyano-3-Phenylacrylate
  • Structural Difference: Cyano group at acrylate C2 position and methyl ester.
  • Physicochemical Properties : Lower molecular weight (187.2 g/mol) compared to 2,4-difluorobenzyl 3-phenylacrylate (~275.2 g/mol), reducing lipophilicity .

Natural Phenylpropanoids (e.g., Caffeic Acid)

  • Structural Difference : 3,4-Dihydroxy substitution on the phenyl ring instead of fluorinated benzyl groups.
  • Bioactivity : Caffeic acid (3,4-dihydroxybenzeneacrylic acid) exhibits antioxidant properties but lacks the metabolic stability of fluorinated derivatives due to rapid oxidation .

Key Research Findings

  • Substitution Geometry : Dihalogenation at benzyl 2- and 4-positions is critical for maintaining biological activity, with fluorine offering a balance between electronic effects and metabolic stability .
  • Metabolic Impact : 2,4-Difluorobenzyl derivatives exhibit fewer cytochrome P450 interactions than chlorinated analogs but more than 2,6-difluorobenzyl compounds .
  • Synthetic Viability : 2,4-Difluorobenzyl chloride is widely available, enabling scalable synthesis compared to rarer isomers like 2,6-difluorobenzyl chloride .

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